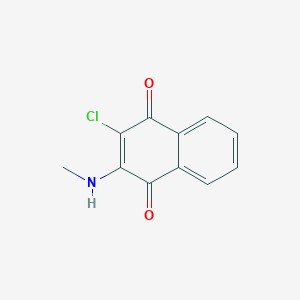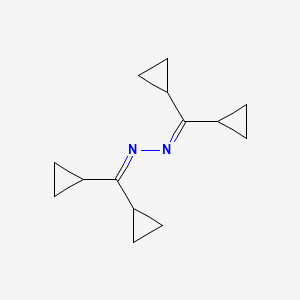![molecular formula C11H9NO4S B3032453 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 184840-76-4](/img/structure/B3032453.png)
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is a useful research compound. Its molecular formula is C11H9NO4S and its molecular weight is 251.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
2,4-Thiazolidinedione derivatives have been explored for their antimicrobial and antitumor properties. Singh et al. (2022) reviewed the development of 2,4-Thiazolidinedione (2,4‐TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents, highlighting the compound's structural versatility and potential for modification to enhance biological activity. The review emphasized the significance of substitutions at N‐3 and C‐5 positions of the 2,4‐TZD nucleus in determining the compound's pharmacological profile (Singh et al., 2022).
Antidiabetic Activity
The structural framework of 2,4-Thiazolidinedione has been utilized to develop compounds with antidiabetic activity. Research by Momose et al. (2002) involved synthesizing 2,4-thiazolidinediones and 2,4-oxazolidinediones with specific substituents, showing significant glucose- and lipid-lowering activities in diabetic animal models. This study indicates the potential of 2,4-Thiazolidinedione derivatives as insulin sensitizers and antidiabetic agents, with some compounds demonstrating superior efficacy to existing medications like pioglitazone (Momose et al., 2002).
Synthesis and Structural Modification
The synthesis and structural modification of 2,4-Thiazolidinedione derivatives have been extensively studied. Popov-Pergal et al. (2010) reported the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones with various arylidene groups. This work contributes to understanding the impact of structural modifications on the biological activity and pharmacological potential of 2,4-Thiazolidinedione derivatives (Popov-Pergal et al., 2010).
Antimicrobial Activity
The antimicrobial properties of 2,4-Thiazolidinedione derivatives have been explored in various studies. Moorthy et al. (2014) synthesized and characterized a series of 2,4-thiazolidinedione derivatives with substituted imidazoles, evaluating their antimicrobial activity against a range of bacterial and fungal species. This research highlights the potential of 2,4-Thiazolidinedione derivatives as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Moorthy et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound exhibits its biological activity by stimulating the PPARγ receptor . The activation of PPARγ improves insulin resistance, which is beneficial for antidiabetic activity . It also inhibits the cytoplasmic Mur ligase enzyme, contributing to its antimicrobial action . Furthermore, it scavenges reactive oxygen species (ROS), providing antioxidant activity .
Biochemical Pathways
The activation of PPARγ leads to the transcription of specific genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . The inhibition of Mur ligase disrupts the synthesis of bacterial cell walls, rendering the compound antimicrobial . The scavenging of ROS prevents oxidative stress, contributing to its antioxidant activity .
Result of Action
The activation of PPARγ by this compound improves insulin resistance, which can help manage diabetes . Its antimicrobial action results from the inhibition of Mur ligase, which can be useful in treating bacterial infections . Additionally, its antioxidant action, resulting from ROS scavenging, can protect cells from oxidative damage .
Analyse Biochimique
Biochemical Properties
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is known to be a peroxisome proliferator-activated receptors (PPAR) activator . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJJGJJVMGLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389168 | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184840-76-4 | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)


![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)






![2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3032389.png)

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)
